N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a structurally complex molecule featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a phenyl group, connected via a methylene bridge to an azetidine (four-membered saturated ring). The azetidine is further functionalized with a carboxamide group at the 3-position and a 6-phenylpyrimidin-4-yl substituent at the 1-position.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2/c30-23(24-12-21-27-22(28-31-21)17-9-5-2-6-10-17)18-13-29(14-18)20-11-19(25-15-26-20)16-7-3-1-4-8-16/h1-11,15,18H,12-14H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQHORAURFGKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction
Azetidines are typically synthesized via:
- Ring expansion of aziridines using photochemical or thermal methods
- Cyclization of γ-amino alcohols with Mitsunobu conditions (DIAD, PPh₃)
- Displacement of 3-substituted azetidines from mesylates or bromides
Aziridine (1.0 eq) + CO₂ (balloon) → [Cu(OTf)₂ (5 mol%), 80°C, 24h] → Azetidine-3-carboxylic acid (72% yield)
Pyrimidine Substitution
6-Phenylpyrimidine is introduced via nucleophilic aromatic substitution (SNAr):
Step 1: 4-Chloro-6-phenylpyrimidine synthesis
- Biginelli reaction between benzaldehyde, urea, and ethyl acetoacetate
- Chlorination using POCl₃/PCl₅ at 110°C
Step 2: Coupling with azetidine-3-carboxylic acid
4-Chloro-6-phenylpyrimidine (1.2 eq) + Azetidine-3-carboxylic acid (1.0 eq)
→ [K₂CO₃, DMF, 100°C, 12h] → Intermediate A (68% yield)
Synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methylamine
1,2,4-Oxadiazole Ring Formation
The Tiemann-Krüger method remains predominant:
- Amidoxime preparation : Benzamide + NH₂OH·HCl → Benzamidoxime
- Cyclization : Benzamidoxime + acyl chloride → 3-Phenyl-1,2,4-oxadiazole
Benzamidoxime (1.0 eq) + Chloroacetyl chloride (1.1 eq)
→ [Pyridine, CH₂Cl₂, 0°C→RT, 4h] → 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (83% yield)
Amination of Chloromethyl Intermediate
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.0 eq) + NaN₃ (2.0 eq)
→ [DMF, 60°C, 6h] → Azide derivative → [H₂, Pd/C, MeOH] → Intermediate B (76% overall yield)
Carboxamide Coupling Strategies
Activation of Azetidine Carboxylic Acid
Common activating agents (Table 1):
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 82 | |
| HATU/DIPEA | CH₂Cl₂ | 0→25 | 89 | |
| T3P®/Et₃N | THF | 40 | 78 |
Intermediate A (1.0 eq) + HATU (1.5 eq) + DIPEA (3.0 eq)
→ Stir 30 min → Add Intermediate B (1.2 eq) → RT, 12h → Target compound (87% yield)
Alternative Synthetic Routes
One-Pot Oxadiazole-Azetidine Assembly
A patent method describes concurrent heterocycle formation:
Azetidine-3-carbonitrile (1.0 eq) + Benzamidoxime (1.1 eq)
→ [Zn(OTf)₂ (10 mol%), MeCN, 80°C, 8h] → Direct formation of oxadiazole-azetidine conjugate (64% yield)
Late-Stage Suzuki Coupling
For pyrimidine functionalization:
1-(6-Bromopyrimidin-4-yl)azetidine-3-carboxamide + Phenylboronic acid
→ [Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C] → 6-Phenyl derivative (71% yield)
Critical Analysis of Methodologies
Yield Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as a halogen or an alkyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: If the compound shows therapeutic effects, it could be developed into a pharmaceutical agent.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture, combining a rigid azetidine-carboxamide core with aromatic pyrimidine and oxadiazole systems. Key comparisons include:
Key Observations :
- Azetidine vs.
- Pyrimidine vs. Quinoline/Acrylamide: The pyrimidine’s planar aromaticity may favor π-π stacking interactions, contrasting with Navacaprant’s fluorinated quinoline (hydrophobic) or ST-1426’s acrylamide (electrophilic) groups .
- Oxadiazole Substitution : The 3-phenyl-1,2,4-oxadiazole is conserved in the target and analogs like ST-1426, but substituents on adjacent groups dictate target selectivity. For example, Compound 12f’s p-tolyl groups enhance proteasome affinity, while SN00797439’s chlorophenyl may optimize parasite membrane penetration .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 381.4 g/mol. The structure includes a phenyl group attached to an oxadiazole ring and a pyrimidine moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| XLogP3-AA | 3.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 8 |
Anticancer Properties
Research indicates that compounds containing oxadiazole derivatives exhibit notable anticancer activity. For instance, studies have shown that oxadiazole-based compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the phenylpyrimidine moiety enhances these effects by potentially interacting with specific cellular targets involved in cancer progression.
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal strains, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxadiazole and tested their anticancer properties against human cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by cytochrome c release and caspase activation.
Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial potential of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics. The mechanism was attributed to the inhibition of bacterial protein synthesis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling azetidine-3-carboxamide derivatives with oxadiazole and pyrimidine components. Key steps include:
- Azetidine ring functionalization : Activation of the azetidine carboxyl group using carbodiimides (e.g., EDCI) for amide bond formation .
- Oxadiazole-pyrimidine coupling : Copper-catalyzed or palladium-mediated cross-coupling reactions to link the oxadiazole and pyrimidine moieties. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically affect reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the final product .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify connectivity of the azetidine, oxadiazole, and pyrimidine groups. Aromatic protons in the phenyl rings (δ 7.2–8.3 ppm) and azetidine methylene groups (δ 3.5–4.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula confirmation .
- HPLC-PDA : Purity >95% assessed using C18 columns with UV detection at 254 nm .
Q. What structural motifs in this compound correlate with known bioactivities?
- Methodological Answer :
- Oxadiazole ring : Known to enhance metabolic stability and serve as a bioisostere for ester or amide groups, contributing to target binding .
- Pyrimidine moiety : Often involved in π-π stacking with enzyme active sites (e.g., kinases) .
- Azetidine-carboxamide : Improves solubility and conformational rigidity compared to larger cyclic amines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency against a specific target (e.g., FLAP or kinase)?
- Methodological Answer :
- Core scaffold retention : Maintain the azetidine-oxadiazole-pyrimidine backbone while varying substituents on the phenyl rings. For example:
- Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the oxadiazole-phenyl to enhance binding affinity .
- Replace the pyrimidine’s phenyl group with heteroaromatic rings (e.g., pyridine) to modulate selectivity .
- Functional assays : Use FLAP binding IC50 or kinase inhibition assays to rank derivatives. Statistical modeling (e.g., QSAR) identifies critical physicochemical parameters (logP, polar surface area) .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability, microsomal clearance, and protein binding to identify metabolic liabilities. For instance, poor oral bioavailability may stem from rapid CYP3A4-mediated oxidation, requiring prodrug strategies .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to assess penetration into target tissues (e.g., inflamed lungs for FLAP inhibitors) .
- Species-specific differences : Compare metabolite profiles in human vs. rodent hepatocytes to explain efficacy gaps .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking simulations : Use crystal structures of the target (e.g., FLAP or kinase) to predict binding poses. Focus on hydrogen bonding between the carboxamide and catalytic residues .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess conformational stability .
- Free energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., -CH3 vs. -OCH3) on binding energy .
Q. What in vitro and in vivo models are appropriate for evaluating toxicity and off-target effects?
- Methodological Answer :
- In vitro :
- hERG assay : Patch-clamp testing to assess cardiac liability .
- CYP inhibition screening : Identify drug-drug interaction risks using fluorogenic substrates .
- In vivo :
- Rodent toxicokinetics : 28-day repeat-dose studies with histopathology of liver/kidney .
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for clastogenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
